molecular formula C16H20N2O B11078362 Pent-3-en-2-one, 4-(2,3,6-trimethyl-1H-indol-5-ylamino)-

Pent-3-en-2-one, 4-(2,3,6-trimethyl-1H-indol-5-ylamino)-

Cat. No.: B11078362
M. Wt: 256.34 g/mol
InChI Key: FUKGCVWXLZRSIH-JXMROGBWSA-N
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Description

Pent-3-en-2-one, 4-(2,3,6-trimethyl-1H-indol-5-ylamino)- is a complex organic compound characterized by its unique structure, which includes an indole moiety substituted with trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-3-en-2-one, 4-(2,3,6-trimethyl-1H-indol-5-ylamino)- typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a suitable enone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Pent-3-en-2-one, 4-(2,3,6-trimethyl-1H-indol-5-ylamino)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pent-3-en-2-one, 4-(2,3,6-trimethyl-1H-indol-5-ylamino)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Pent-3-en-2-one, 4-(2,3,6-trimethyl-1H-indol-5-ylamino)- involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pent-3-en-2-one, 4-(2,3,6-trimethyl-1H-indol-5-ylamino)- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

(E)-4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]pent-3-en-2-one

InChI

InChI=1S/C16H20N2O/c1-9-6-16-14(12(4)13(5)18-16)8-15(9)17-10(2)7-11(3)19/h6-8,17-18H,1-5H3/b10-7+

InChI Key

FUKGCVWXLZRSIH-JXMROGBWSA-N

Isomeric SMILES

CC1=CC2=C(C=C1N/C(=C/C(=O)C)/C)C(=C(N2)C)C

Canonical SMILES

CC1=CC2=C(C=C1NC(=CC(=O)C)C)C(=C(N2)C)C

Origin of Product

United States

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